4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
Efforts to identify a suitable follow-on compound to razaxaban (compound 4) focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Scientific Research Applications
Fluoroalkylation Reactions in Aqueous Media
Fluorine-containing functionalities are crucial in designing new pharmaceuticals, agrochemicals, and materials due to their unique effects on a molecule's properties. The development of methods for the incorporation of fluorinated or fluoroalkylated groups into target molecules under mild, environmentally friendly conditions has been a significant focus. This includes exploring aqueous fluoroalkylation reactions, which present a new direction for green chemistry. The research highlights the progress in aqueous fluoroalkylation, emphasizing the importance of catalytic systems and newly developed reagents for success in these reactions. The study discusses various fluoroalkylation reactions, including trifluoromethylation and difluoromethylation, performed in water or with water presence, underscoring the environmental benefits of these methods (Song et al., 2018).
Toxicity of Organic Fluorophores Used in Molecular Imaging
Organic fluorophores are pivotal for in vivo cancer diagnosis, enabling real-time detection with relatively inexpensive equipment. However, their potential toxicity necessitates thorough investigation for safe patient administration. A comprehensive review of 19 widely used fluorophores, including FDA-approved compounds like indocyanine green and fluorescein, revealed limited toxicity-related information for many non-FDA-approved fluorophores. The review suggests that the fluorophore amounts typically used in molecular imaging are much lower than the toxic doses reported, pointing towards the potential safety of these compounds in clinical applications (Alford et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to target multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
Similar compounds have been found to bind with high affinity to their targets, resulting in various biological activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution .
Result of Action
Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and others .
Action Environment
Similar compounds have been found to have their action influenced by various environmental factors .
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-12-14(19)5-10-17(13)25(23,24)20-15-6-8-16(9-7-15)21-11-3-2-4-18(21)22/h5-10,12,20H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLXVKWNBLYJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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